2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[3.4]octane ring system, which is a bicyclic structure where two rings share a single atom. The presence of an amino group, a chloromethyl group, and an ethanone moiety makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with an amine and a chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound also features a chloromethyl group and an amino group, but with a different ring structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share some structural similarities and are used in similar applications, such as enzyme inhibition.
Uniqueness
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H17ClN2O |
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Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-amino-1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7,12H2 |
InChI Key |
WSCWWFGLCLMJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CCl)C(=O)CN |
Origin of Product |
United States |
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